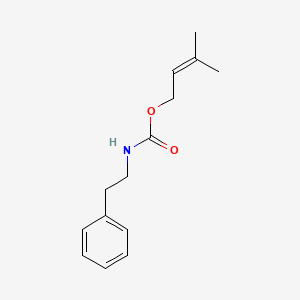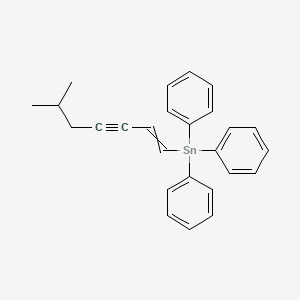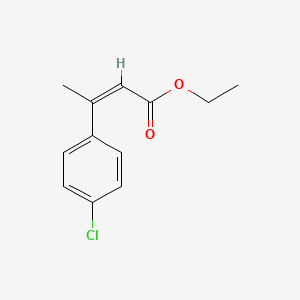
3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate is an organic compound with a complex structure that includes both carbamate and phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate typically involves the reaction of 3-Methylbut-2-en-1-ol with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme or receptor targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-Methyl-1-phenyl-2-butene
- Prenyl formate
Uniqueness
3-Methylbut-2-en-1-yl (2-phenylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
648910-19-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
3-methylbut-2-enyl N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-12(2)9-11-17-14(16)15-10-8-13-6-4-3-5-7-13/h3-7,9H,8,10-11H2,1-2H3,(H,15,16) |
Clé InChI |
SZPYZESVHVXONR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC(=O)NCCC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]](/img/structure/B15167471.png)
![Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B15167476.png)
![2-({2-[(2-Oxopropyl)sulfanyl]ethyl}disulfanyl)ethane-1-sulfonic acid](/img/structure/B15167492.png)
![2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B15167498.png)
![2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B15167499.png)

![Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)-](/img/structure/B15167509.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B15167515.png)

![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)
![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)


